Stachyose tetrahydrate
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Overview
Description
Stachyose tetrahydrate is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. It is a non-reducing sugar and belongs to the raffinose family of oligosaccharides. This compound is commonly found in various plants, particularly in the tubers of Stachys sieboldii and other members of the Lamiaceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stachyose tetrahydrate can be synthesized through enzymatic methods involving the transfer of galactose units to sucrose. The key enzyme used in this process is α-galactosidase, which facilitates the addition of galactose to sucrose, forming raffinose and subsequently stachyose .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources such as the tubers of Stachys sieboldii. The extraction process includes steps like grinding the plant material, followed by solvent extraction using water or ethanol. The extract is then purified through filtration, concentration, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Stachyose tetrahydrate undergoes various chemical reactions, including hydrolysis, fermentation, and Maillard reactions.
Hydrolysis: This compound can be hydrolyzed by α-galactosidase to yield galactose and sucrose.
Fermentation: In the gut, this compound is fermented by gut microbiota, producing gases like carbon dioxide, hydrogen, and methane.
Maillard Reactions: This compound can participate in Maillard reactions, especially during high-temperature processing, leading to the formation of brown pigments and flavor compounds.
Common Reagents and Conditions
Hydrolysis: α-galactosidase enzyme under mild acidic conditions.
Fermentation: Anaerobic conditions in the presence of gut microbiota.
Maillard Reactions: High temperatures (above 80°C) and the presence of amino acids.
Major Products Formed
Hydrolysis: Galactose and sucrose.
Fermentation: Short-chain fatty acids, gases (carbon dioxide, hydrogen, methane).
Maillard Reactions: Brown pigments, flavor compounds.
Scientific Research Applications
Stachyose tetrahydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a model compound to study oligosaccharide behavior and interactions.
Mechanism of Action
Stachyose tetrahydrate exerts its effects primarily through its role as a prebiotic. It is not digested by human enzymes and reaches the colon intact, where it is fermented by beneficial gut bacteria. This fermentation process produces short-chain fatty acids, which have various health benefits, including improved gut health and enhanced mineral absorption .
Comparison with Similar Compounds
Stachyose tetrahydrate is part of the raffinose family of oligosaccharides, which also includes raffinose and verbascose.
Raffinose: Composed of one galactose, one glucose, and one fructose unit. It is less complex than this compound.
Verbascose: Contains three galactose units, one glucose unit, and one fructose unit, making it more complex than this compound.
Uniqueness
This compound is unique due to its specific composition and its ability to act as a prebiotic, promoting the growth of beneficial gut bacteria more effectively than some other oligosaccharides .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21.4H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;;;;/h6-23,25-38H,1-5H2;4*1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;;;;/m1..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVZQLSUXDNGAW-QPIIYOCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O.O.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O.O.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470-55-3 |
Source
|
Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stachyose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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